molecular formula C4H5F3O3 B1401109 3-(Trifluoromethoxy)propanoic acid CAS No. 1483237-81-5

3-(Trifluoromethoxy)propanoic acid

Cat. No. B1401109
M. Wt: 158.08 g/mol
InChI Key: HZYSVGCHQALZGI-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)propanoic acid, with the chemical formula C₄H₅F₃O₃ , is a compound that contains a trifluoromethoxy group (CF₃O) attached to a propanoic acid backbone. This molecule exhibits interesting properties due to the presence of the trifluoromethoxy moiety, which imparts unique reactivity and potential applications.



Synthesis Analysis

The synthesis of 3-(Trifluoromethoxy)propanoic acid involves several methods, including fluorination reactions. One common approach is the direct fluorination of propanoic acid derivatives using fluorinating agents such as hydrogen fluoride (HF) or trifluoromethyl hypofluorite (CF₃OF) . Additionally, electrophilic trifluoromethoxylation of suitable precursors can yield this compound.



Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethoxy)propanoic acid consists of a three-carbon propanoic acid chain with a trifluoromethoxy group (-OCF₃) attached to one of the carbon atoms. The trifluoromethoxy group enhances the molecule’s lipophilicity and influences its interactions with biological targets.



Chemical Reactions Analysis


  • Acid-Base Reactions : As an acid, 3-(Trifluoromethoxy)propanoic acid can donate a proton (H⁺) in acid-base reactions.

  • Esterification : It can react with alcohols to form esters, where the trifluoromethoxy group participates in the substitution process.

  • Hydrolysis : Under basic conditions, hydrolysis of the ester linkage occurs, yielding the corresponding carboxylic acid and alcohol.

  • Substitution Reactions : The trifluoromethoxy group can undergo nucleophilic substitution reactions with various nucleophiles.



Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts at a specific temperature (exact value varies).

  • Solubility : It is soluble in organic solvents (e.g., acetone, dichloromethane) but sparingly soluble in water due to its hydrophobic trifluoromethoxy group.

  • Stability : 3-(Trifluoromethoxy)propanoic acid is stable under normal conditions but may decompose at elevated temperatures.


Scientific Research Applications

1. Food Contact Materials Safety

The substance 3H-perfluoro-3-[(3-methoxypropoxy)propanoic acid], ammonium salt (a related compound to 3-(Trifluoromethoxy)propanoic acid), has been assessed for safety in food contact materials. It is deemed safe for consumer use when used in the polymerization of fluoropolymers processed at high temperatures (above 280°C for at least 10 minutes) or at levels up to 30% and temperatures above 190°C in polyoxymethylene polymer for repeated use articles only (Andon et al., 2011).

2. Synthesis of Biologically Active Compounds

3-(Aminothiocarbonylthio)propanoic acids, which are intermediates in the synthesis of biologically active 2-thioxo-l,3thiazan-4-ones, can be synthesized using the dithiocarbamate method. This method is significant in the synthesis of various biologically active compounds (Orlinskii, 1996).

3. Interaction with Saccharides

The interaction between sodium 3-(trihydroxygermyl)propanoate (a hydrolysate of Ge-132, closely related to 3-(Trifluoromethoxy)propanoic acid) and monosaccharides has been studied, revealing that it can form complexes with the cis-diol structures of saccharides. This interaction might be implicated in the physiological function of Ge-132, indicating potential biological applications (Shimada et al., 2015).

4. Polybenzoxazine Reactivity

3-(4-Hydroxyphenyl)propanoic acid (phloretic acid), a compound structurally similar to 3-(Trifluoromethoxy)propanoic acid, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This application suggests a pathway towards sustainable alternatives in material science and the production of polymers (Trejo-Machin et al., 2017).

5. Environmental Health and Safety

The use of 3H-perfluoro-3-[(3-methoxy-propoxy)propanoic acid] (ADONA), a substance related to 3-(Trifluoromethoxy)propanoic acid, has been examined in the context of environmental health. The study focused on quantifying body burdens of various perfluorinated compounds and ADONA in populations exposed via drinking water, emphasizing the importance of monitoring and managing environmental exposure to such substances (Fromme et al., 2017).

Safety And Hazards


  • Toxicity : While toxicity data are limited, handle this compound with caution.

  • Corrosivity : It may cause skin and eye irritation.

  • Inhalation : Avoid inhalation of vapors.

  • Environmental Impact : Dispose of it properly to prevent environmental contamination.


Future Directions

Research avenues include:



  • Medicinal Chemistry : Investigate its potential as a drug scaffold.

  • Materials Science : Explore applications in polymers or catalysts.

  • Environmental Chemistry : Assess its fate in the environment.


properties

IUPAC Name

3-(trifluoromethoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O3/c5-4(6,7)10-2-1-3(8)9/h1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYSVGCHQALZGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethoxy)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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